

# Introduction: The Need for SRI-29132 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SRI-29132 |           |
| Cat. No.:            | B610987   | Get Quote |

SRI-29132 is a potent and selective inhibitor of LRRK2, a kinase implicated in the pathogenesis of Parkinson's disease.[1] While a valuable research tool, the presence of a 6-thioether moiety in the structure of SRI-29132 presents a potential oxidative liability, which could limit its therapeutic development.[2] This has prompted the exploration of analogs that retain high potency and selectivity for LRRK2 while eliminating this metabolically vulnerable group. Research efforts have led to the discovery of a promising series of chiral 2,4-substituted pyrrolo[2,3-d]pyrimidine inhibitors.[2][3]

## **Lead Analogs and Their Chemical Structures**

The development of **SRI-29132** analogs began with the high-throughput screening hit SRI-31255. Optimization of this scaffold led to the identification of a lead analog, designated as "LRRK2 inhibitor 6".[2]

#### SRI-29132

- Chemical Structure:
  - Structure not explicitly provided in the search results.
- Key Feature: Contains a 6-thioether moiety on the pyrrolo[2,3-d]pyrimidine core, which is a
  potential metabolic liability.[2]

#### SRI-31255

Chemical Structure:



- Structure not explicitly provided in the search results, but it is the racemic parent compound for the optimized series.
- Significance: A high-throughput screening hit that served as the starting point for the development of improved analogs.[4]

#### LRRK2 inhibitor 6

- Chemical Structure:
  - IUPAC Name: 4-N-[(1S)-2,3-dihydro-1H-inden-1-yl]-2-N-(1-methyltriazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine[5]
  - Molecular Formula: C18H18N8[5]
  - 2D Structure:

(Note: This is a SMILES representation, a 2D diagram is available on PubChem).

 Key Improvement: This lead analog exhibits excellent LRRK2 inhibition, high kinase selectivity, and favorable pharmacokinetic properties, including brain permeability, while lacking the problematic thioether group.[2]

# **Quantitative Biological Data**

The following tables summarize the quantitative data for the lead analog, LRRK2 inhibitor 6, and its precursors, demonstrating the structure-activity relationship and the improvements made over the initial hits.

Table 1: LRRK2 Inhibition Activity



| Compound          | LRRK2 WT IC₅₀ (nM)                      | LRRK2 G2019S IC50 (nM)                                                                                    |
|-------------------|-----------------------------------------|-----------------------------------------------------------------------------------------------------------|
| SRI-29132         | 146                                     | 75                                                                                                        |
| SRI-31255         | 520                                     | 427                                                                                                       |
| LRRK2 inhibitor 6 | Data not available in provided snippets | Data not available in provided snippets, but described as having "excellent LRRK2 inhibition activity"[2] |

Data for **SRI-29132** from Probechem Biochemicals.[6] Data for SRI-31255 from a 2025 publication on its analogs.[4]

Table 2: In Vitro Pharmacokinetic and ADME Properties of LRRK2 inhibitor 6

| Parameter              | Value                  |
|------------------------|------------------------|
| Kinase Selectivity     | High across the kinome |
| ADME Properties        | Acceptable             |
| Brain Permeability     | Yes                    |
| Off-target Liabilities | None identified        |

This qualitative summary is based on the description of analog 6 in the source material.[2]

## **Experimental Protocols**

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following sections outline the key assays and synthetic approaches.

# Synthesis of Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine Analogs

A general synthetic scheme for this class of compounds involves a multi-step process. While the specific, detailed protocol for LRRK2 inhibitor 6 is found within the primary literature, a general approach can be inferred:



- Core Synthesis: Preparation of the 7H-pyrrolo[2,3-d]pyrimidine core. Various methods exist for the synthesis of this scaffold.[7]
- Introduction of Substituents: Sequential introduction of the chiral amine at the C4 position and the methyltriazole amine at the C2 position. This likely involves nucleophilic aromatic substitution reactions.
- Chiral Separation/Stereoselective Synthesis: The use of chiral starting materials or chiral chromatography to isolate the desired (S)-isomer, which was found to be more potent.[4]

## **LRRK2 Kinase Activity Assays**

The inhibitory activity of the compounds against LRRK2 is typically determined using in vitro kinase assays.

- Autophosphorylation Assay: This assay measures the ability of a compound to inhibit the autophosphorylation of the LRRK2 enzyme.[4]
  - Recombinant LRRK2 (wild-type or mutant) is incubated with the test compound at various concentrations.
  - The kinase reaction is initiated by the addition of ATP.
  - The level of LRRK2 autophosphorylation is quantified, often using methods like ELISA or radiometric assays.
  - IC<sub>50</sub> values are calculated from the dose-response curves.
- Substrate Phosphorylation Assay: This assay measures the phosphorylation of a model substrate by LRRK2.
  - Similar to the autophosphorylation assay, recombinant LRRK2 and the test compound are incubated.
  - A known LRRK2 substrate (e.g., a peptide or protein) and ATP are added to start the reaction.



 The amount of phosphorylated substrate is measured to determine the extent of kinase inhibition.

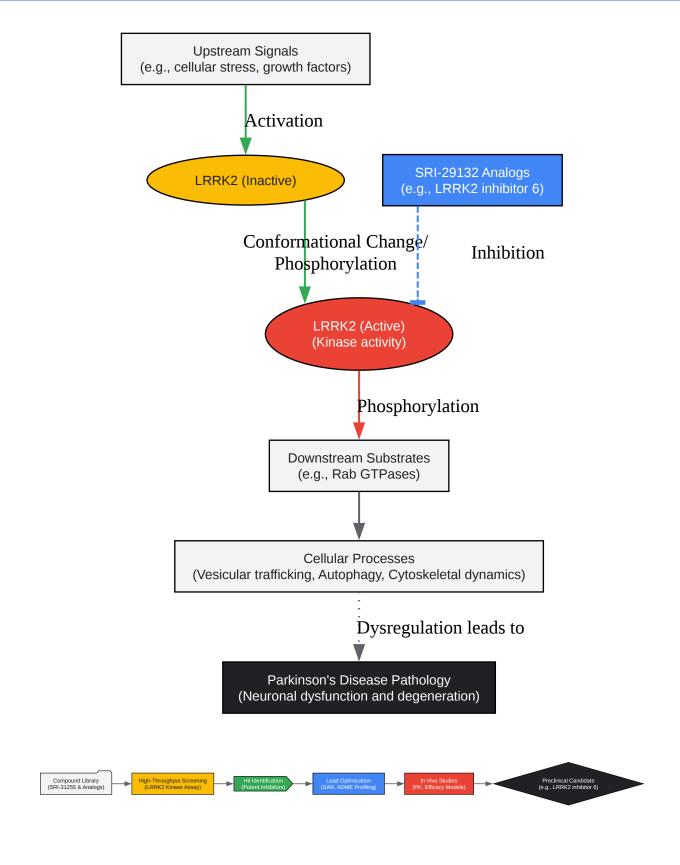
## **Kinase Selectivity Profiling**

To assess the selectivity of the inhibitors, they are screened against a panel of other kinases. This is a critical step to identify potential off-target effects. This is often done through commercially available services that offer large panels of purified kinases.

### In Vitro ADME and Pharmacokinetic Assays

A standard battery of in vitro assays is used to predict the drug-like properties of the compounds. These may include:

- Metabolic Stability: Incubation with liver microsomes to assess the rate of metabolic degradation.
- Cell Permeability: Using cell-based models (e.g., Caco-2) to predict intestinal absorption.
- Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which can affect its free concentration and efficacy.
- Blood-Brain Barrier Permeability: Assessed using in vitro models or predicted based on physicochemical properties.


#### In Vivo Pharmacokinetic Studies

Promising compounds are advanced to in vivo studies in animal models (e.g., rodents) to determine their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME).[8][9] This also allows for the assessment of brain penetration.

## Signaling Pathways and Visualizations

LRRK2 is a complex, multi-domain protein that participates in various cellular signaling pathways.[10][11] Its kinase activity is central to its pathogenic effects in Parkinson's disease. The following diagrams, generated using the DOT language, illustrate the LRRK2 signaling pathway and a general experimental workflow for inhibitor screening.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SRI-29132 TargetMol Chemicals Inc [bioscience.co.uk]
- 2. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. LRRK2 inhibitor 6 [PMID: 40353293] | C18H18N8 | CID 129244926 PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SRI-29132 | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]
- 7. A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of several novel oligonucleotide analogs in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Pathways Involved in LRRK2-Linked Parkinson's Disease: A Systematic Review PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Introduction: The Need for SRI-29132 Analogs].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610987#known-analogs-of-sri-29132]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com